4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Overview
Description
Pyridine derivatives, such as 4-Pyrrolidinylpyridine and 4-Pyridylnicotinamide , are of significant interest in the field of chemistry due to their unique properties and potential applications. They often serve as key components in various chemical reactions and have been used in the development of pharmaceuticals .
Synthesis Analysis
The synthesis of pyridine derivatives can be complex and varies depending on the specific compound. For instance, the synthesis of pyridines can involve the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride . Other methods include the use of palladium-catalyzed processes .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be quite complex. For example, the molecule of 4-Pyrrolidinylpyridine consists of a pyrrolidinyl group attached via N to the 4-position of pyridine .
Chemical Reactions Analysis
Pyridine derivatives are involved in a variety of chemical reactions. For instance, they can undergo reactions with carbonyl compounds to furnish dihydrofuran derivatives . They can also participate in cross-coupling reactions with aryl bromides .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary. For example, 4-Pyrrolidinylpyridine is a white solid and has a pKa value of 9.58, making it more basic than dimethylaminopyridine .
Scientific Research Applications
P2X7 Receptor Antagonism
A series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivatives, including compounds similar in structure to 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, have been identified as potent P2X7 receptor antagonists. This research led to the identification of a specific compound with significant oral bioavailability, low to moderate clearance, and acceptable safety margins in rats. The compound also exhibited a unique cytochrome P450 (CYP) profile, showing regioselective inhibition of midazolam CYP3A metabolism (Swanson et al., 2016).
VEGFR-2 Kinase Inhibition
A novel class of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones was identified as potent VEGFR-2 kinase inhibitors. This research involved the synthesis and evaluation of various (4,5,6,7-tetrahydro-imidazo[5,4-c]pyridin-2-yl)-acetic acid ethyl esters for their inhibitory activity on VEGFR-2 kinase, highlighting the therapeutic potential of these compounds in cancer treatment (Han et al., 2012).
Crystallographic Analysis
The crystallographic analysis of related imidazo[4,5-c]pyridine derivatives has contributed significantly to understanding the structural basis of their biological activity. For instance, the study of ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate provided insights into the molecular conformation and crystal packing, which is crucial for designing compounds with optimized pharmacokinetic properties (Hjouji et al., 2016).
Vibrational Spectroscopy and Molecular Structure
Studies on the molecular structure and vibrational spectroscopy of imidazo[4,5-c]pyridine derivatives, including DFT quantum chemical calculations and XRD studies, have provided valuable insights into the electronic structure and potential energy distribution. This research aids in understanding the physicochemical properties of these compounds, which is vital for their application in drug design (Lorenc et al., 2008).
Anti-Tuberculosis Activity
One-pot synthesis of imidazo[4,5-b]pyridines, also related to this compound, has shown promise as novel therapeutic agents against M. tuberculosis. This research focused on the inhibitors of Lumazine synthase, revealing several compounds with significant in vitro anti-tubercular activity, offering a new avenue for tuberculosis treatment (Harer & Bhatia, 2015).
Mechanism of Action
Target of Action
Similar compounds, such as imidazole derivatives, have been known to interact with various biological targets, including enzymes like ikk-ɛ and tbk1 .
Mode of Action
It’s worth noting that imidazole derivatives, which share a similar structure, have been reported to activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation . This suggests that “4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures, such as pyrazolo[3,4-b]pyridines, have been described in more than 5500 references, including 2400 patents . These compounds are known to affect various biochemical pathways, suggesting that “this compound” might have a broad impact on cellular biochemistry.
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that “this compound” might have a wide range of effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain protein kinases, which are crucial for cell signaling and regulation . The compound binds to the active site of these enzymes, preventing their normal function and thereby modulating cellular processes. Additionally, it interacts with other biomolecules such as nucleic acids, potentially affecting gene expression and protein synthesis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, which are essential for communication within and between cells . This compound can alter gene expression, leading to changes in the production of proteins that are vital for cell survival and function. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the rate of metabolic reactions and the production of energy within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function . This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular processes. For example, by inhibiting protein kinases, the compound can prevent the phosphorylation of target proteins, which is a critical step in many signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound can exhibit toxic or adverse effects, including cell death and tissue damage . These effects are important considerations for the potential therapeutic use of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic reactions . The compound can influence metabolic flux, altering the flow of metabolites through these pathways . This can result in changes in metabolite levels, which can have downstream effects on cellular function and overall metabolism . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can localize to specific compartments, where it exerts its effects . The distribution of the compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s activity, as it may interact with different biomolecules depending on its location . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action .
Properties
IUPAC Name |
4-pyridin-4-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-4-12-5-2-8(1)10-11-9(3-6-13-10)14-7-15-11/h1-2,4-5,7,10,13H,3,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBFZHROWYDVOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585887 | |
Record name | 4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7271-08-1 | |
Record name | 4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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